

Initial In Vitro Efficacy of Retra: A Technical Overview

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Compound of Interest

Compound Name: Retra

Cat. No.: B1139266

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This technical guide provides an in-depth analysis of the initial in vitro studies investigating the efficacy of **Retra**, a novel small molecule with potential applications in cancer therapy. The data presented herein is primarily derived from the foundational research conducted on **Retra**'s mechanism of action in cancer cell lines harboring mutant p53.

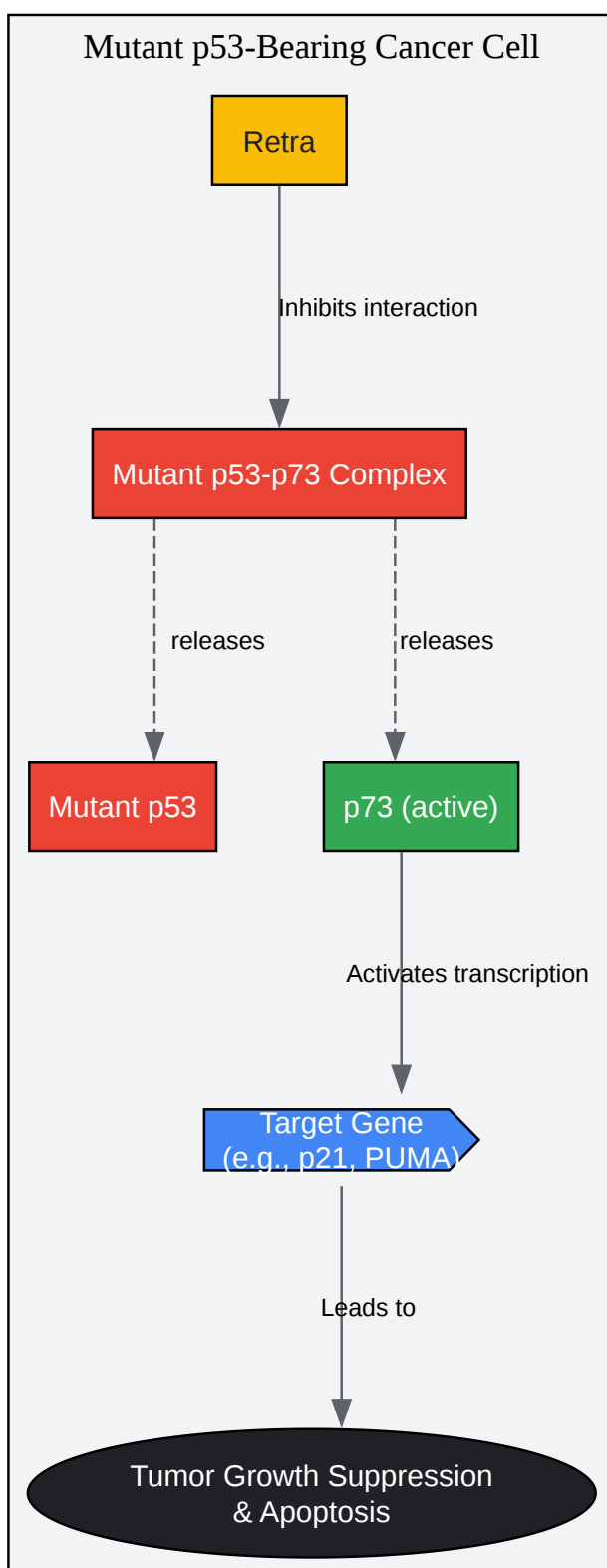
Introduction

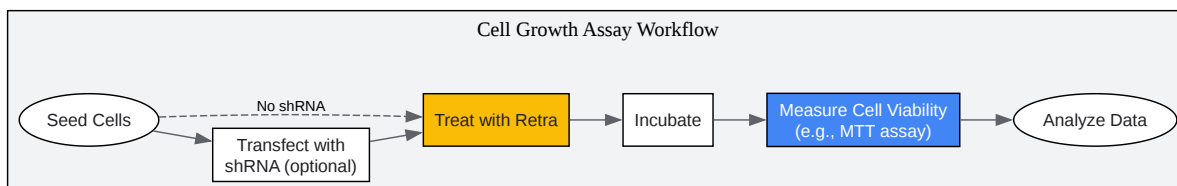
Retra is a small-molecule compound identified for its specific activity against cancer cells expressing mutant forms of the tumor suppressor protein p53.^{[1][2][3]} Mutant p53 is a prevalent oncogene in human cancers, making it a critical target for therapeutic development.^{[1][2][3]} Initial in vitro evidence suggests that **Retra** exerts its anti-tumor effects not by directly reactivating mutant p53, but by modulating the activity of another p53 family member, p73.^{[1][2][3][4]} This document summarizes the key experiments and findings from these seminal studies.

Core Mechanism of Action: The p73-Dependent Salvage Pathway

In vitro studies have elucidated that **Retra**'s efficacy in mutant p53-bearing cancer cells is dependent on the presence and activation of p73.^{[1][2][4]} In these cancer cells, mutant p53 often sequesters and inactivates p73, thereby inhibiting its tumor-suppressive functions. **Retra** is proposed to disrupt this inhibitory interaction, leading to the release and activation of p73.^[1]

[2][3] Activated p73 then transcriptionally upregulates a suite of genes, including those involved in cell cycle arrest and apoptosis, such as p21 and PUMA (BBC3).[1] This leads to the suppression of tumor cell growth and induction of apoptosis.[1][4]





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